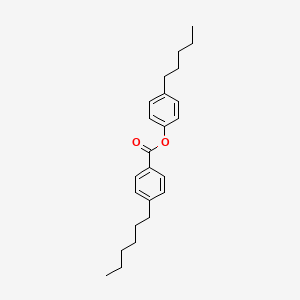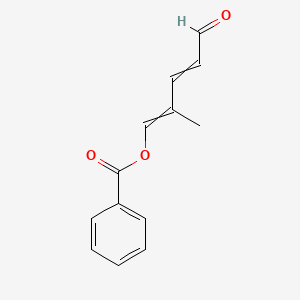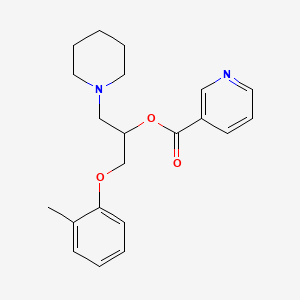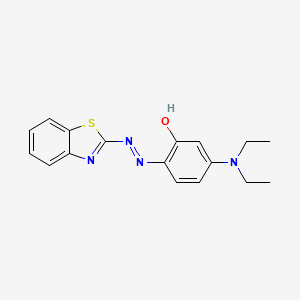![molecular formula C7H8N2S2 B14625633 [(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile CAS No. 54561-67-0](/img/structure/B14625633.png)
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with the molecular formula C8H10N2S2. It is also known by its IUPAC name, 2-[bis(ethylsulfanyl)methylidene]propanedinitrile . This compound is characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to a propanedinitrile backbone. It is a powder with a melting point of 37-38°C .
Méthodes De Préparation
The synthesis of [(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of malononitrile with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s sulfanyl groups play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile can be compared with other similar compounds, such as:
2-[bis(methylsulfanyl)methylidene]propanedinitrile: This compound has two methylsulfanyl groups instead of one ethylsulfanyl and one methylsulfanyl group.
2-[bis(ethylsulfanyl)methylidene]malononitrile: This compound has a similar structure but with different substituents on the propanedinitrile backbone.
The uniqueness of this compound lies in its specific combination of ethylsulfanyl and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
54561-67-0 |
|---|---|
Formule moléculaire |
C7H8N2S2 |
Poids moléculaire |
184.3 g/mol |
Nom IUPAC |
2-[ethylsulfanyl(methylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C7H8N2S2/c1-3-11-7(10-2)6(4-8)5-9/h3H2,1-2H3 |
Clé InChI |
PUNILUNQSMFAJQ-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C(C#N)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


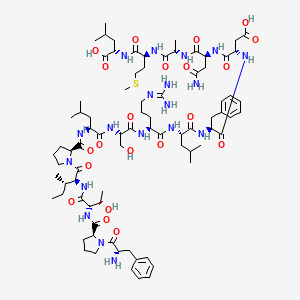
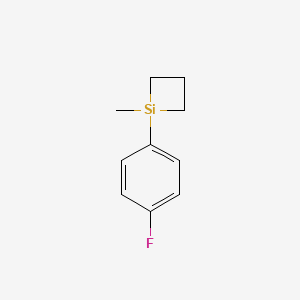

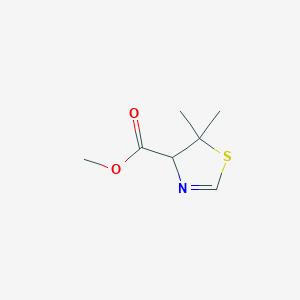
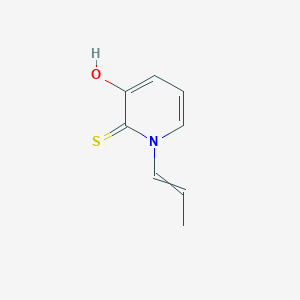
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
